

Application Notes and Protocols for Functional Assessment of D329C SdcS Transporter

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Compound of Interest

Compound Name: D329C

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Introduction

The Sodium-dependent dicarboxylate transporter, SdcS, from *Staphylococcus aureus* is a member of the Divalent Anion/Na⁺ Symporter (DASS) family. It plays a crucial role in the transport of dicarboxylates such as succinate, fumarate, and malate across the cytoplasmic membrane, a process coupled to the sodium ion gradient.^{[1][2][3]} Understanding the structure-function relationship of SdcS is pivotal for the development of novel antimicrobial agents targeting bacterial metabolism. This document provides a detailed protocol for the functional assessment of a specific mutant, **D329C** SdcS, where the aspartic acid at position 329 has been replaced by a cysteine. This mutation can serve as a handle for chemical labeling studies and for investigating the role of this specific residue in the transport mechanism.

The proposed protocols will cover the expression and purification of the **D329C** SdcS protein, its reconstitution into proteoliposomes, and a series of functional assays to characterize its transport activity.

Data Presentation

Table 1: Putative Substrate Specificity of D329C SdcS Transporter

Substrate	Expected Transport Efficiency (%)	Rationale
Succinate	100 (Reference)	Primary substrate for wild-type SdcS.
Fumarate	~80-120	Structurally similar to succinate.
Malate	~70-110	Structurally similar to succinate.
Aspartate	< 20	To assess the impact of the mutation on side-chain selectivity.
Citrate	< 10	To determine the selectivity for dicarboxylates over tricarboxylates.
Oxaloacetate	~50-90	A C4-dicarboxylate expected to be transported.[3]

Table 2: Expected Kinetic Parameters for D329C SdcS

Parameter	Expected Value	Description
K _m (Succinate)	50-200 μ M	Michaelis-Menten constant, indicating the substrate concentration at half-maximal transport velocity.
V _{max}	To be determined	Maximum rate of transport.
Na ⁺ Coupling Ratio	2:1	Expected stoichiometry of sodium ions to dicarboxylate substrate.[2][3]

Experimental Protocols

Expression and Purification of His-tagged D329C SdcS

This protocol describes the overexpression of the **D329C** SdcS mutant in *E. coli* and its subsequent purification using affinity chromatography.

Materials:

- *E. coli* BL21(DE3) cells
- pET-based expression vector containing the **D329C** SdcS gene with a C-terminal His-tag
- Luria-Bertani (LB) broth and agar
- Kanamycin (50 µg/mL)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% n-dodecyl-β-D-maltoside (DDM), 10 mM imidazole, 1 mM PMSF)
- Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.05% DDM, 20 mM imidazole)
- Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.05% DDM, 250 mM imidazole)
- Ni-NTA agarose resin

Procedure:

- Transform the expression vector into *E. coli* BL21(DE3) cells and select for transformants on LB agar plates containing kanamycin.
- Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4 hours at 30°C.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
- Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
- Incubate the supernatant with pre-equilibrated Ni-NTA agarose resin for 2 hours at 4°C with gentle rotation.
- Load the resin onto a column and wash with 10 column volumes of Wash Buffer.
- Elute the protein with 5 column volumes of Elution Buffer.
- Analyze the purified protein by SDS-PAGE and Western blot.

Reconstitution of D329C SdcS into Proteoliposomes

This protocol describes the incorporation of the purified **D329C** SdcS protein into artificial lipid vesicles.

Materials:

- Purified **D329C** SdcS protein
- E. coli polar lipids or a mixture of POPE:POPG (3:1)
- Reconstitution Buffer (50 mM HEPES-KOH pH 7.5, 100 mM KCl)
- Bio-Beads SM-2
- Radiolabeled substrate (e.g., [¹⁴C]-Succinate)

Procedure:

- Prepare liposomes by drying the lipids under a stream of nitrogen and then resuspending them in Reconstitution Buffer to a final concentration of 20 mg/mL.

- Solubilize the liposomes by adding DDM to a final concentration of 1%.
- Mix the purified **D329C** SdcS protein with the solubilized liposomes at a protein-to-lipid ratio of 1:100 (w/w).
- Incubate the mixture for 30 minutes at 4°C with gentle mixing.
- Remove the detergent by adding Bio-Beads SM-2 and incubating for 4 hours at 4°C.
- Harvest the proteoliposomes by ultracentrifugation at 150,000 x g for 1 hour.
- Resuspend the proteoliposomes in Reconstitution Buffer.

Functional Assessment using a Radiotracer Uptake Assay

This assay measures the transport of a radiolabeled substrate into the proteoliposomes.

Materials:

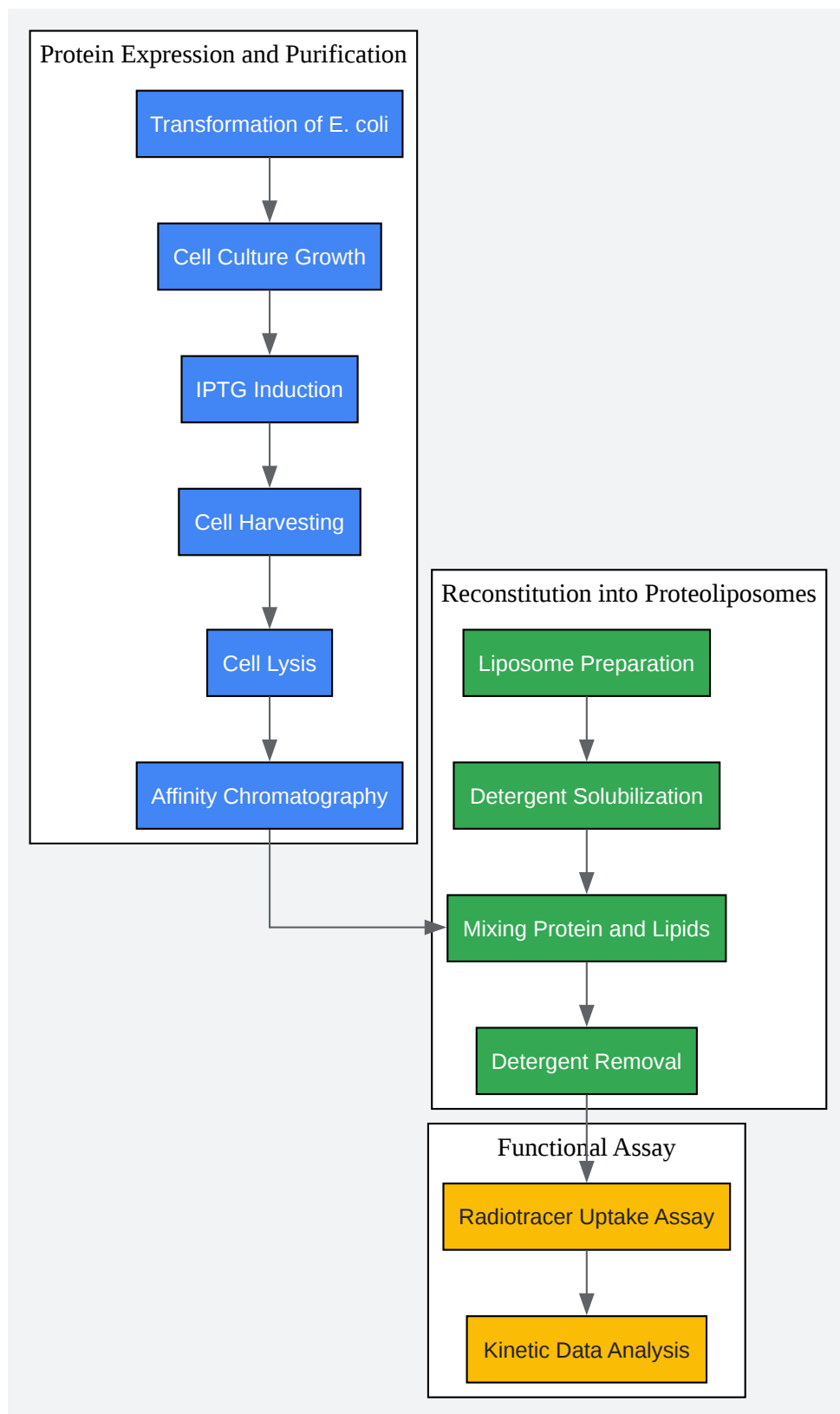
- **D329C** SdcS proteoliposomes
- Internal Buffer (50 mM HEPES-KOH pH 7.5, 100 mM KCl)
- External Buffer (50 mM HEPES-KOH pH 7.5, 100 mM NaCl)
- [¹⁴C]-Succinate
- Valinomycin
- Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)
- Stop Buffer (100 mM LiCl)

Procedure:

- Load the proteoliposomes with Internal Buffer containing a desired substrate concentration.

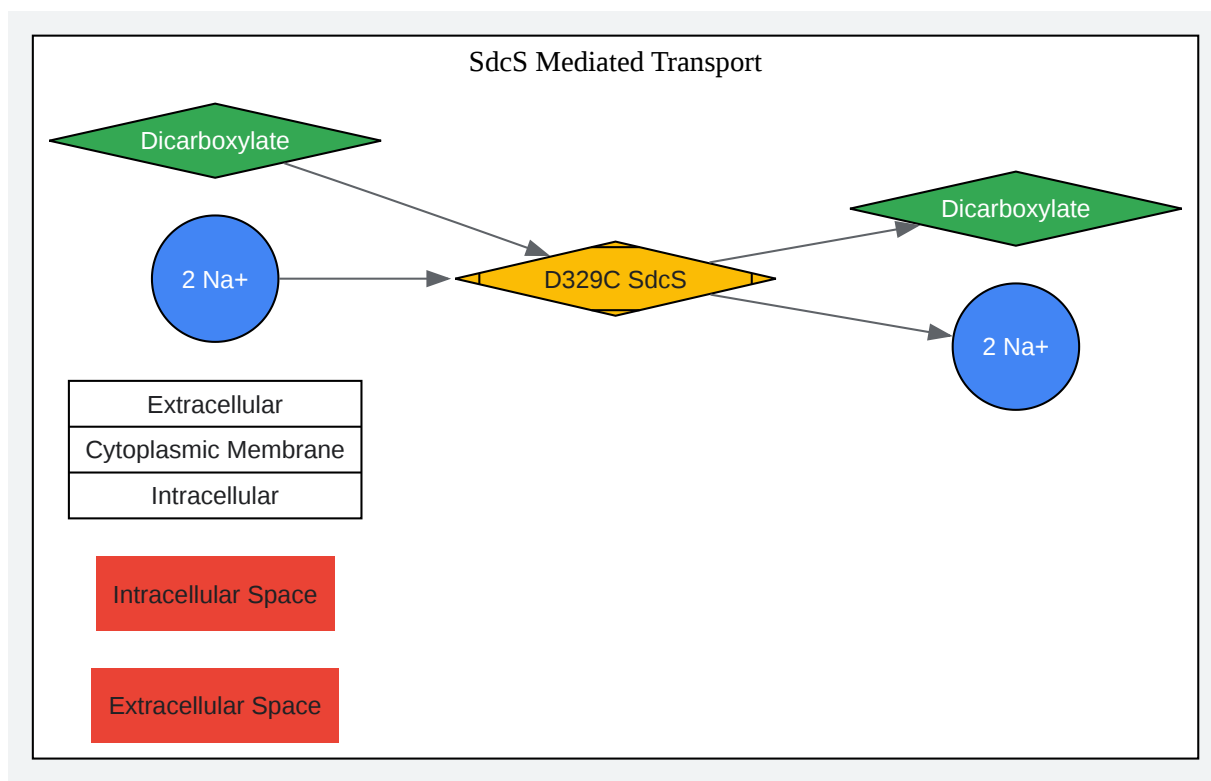
- To initiate the transport assay, dilute the proteoliposomes 100-fold into External Buffer containing [^{14}C]-Succinate.
- To impose a membrane potential, add valinomycin (a K^+ ionophore). To dissipate the proton gradient, add CCCP.
- At specific time points, take aliquots of the reaction mixture and filter them through a $0.22\ \mu\text{m}$ nitrocellulose filter.
- Wash the filter rapidly with ice-cold Stop Buffer to remove external radioactivity.
- Measure the radioactivity retained on the filter using a scintillation counter.
- Determine the initial rates of transport and perform kinetic analysis by varying the substrate concentration.

Mandatory Visualizations



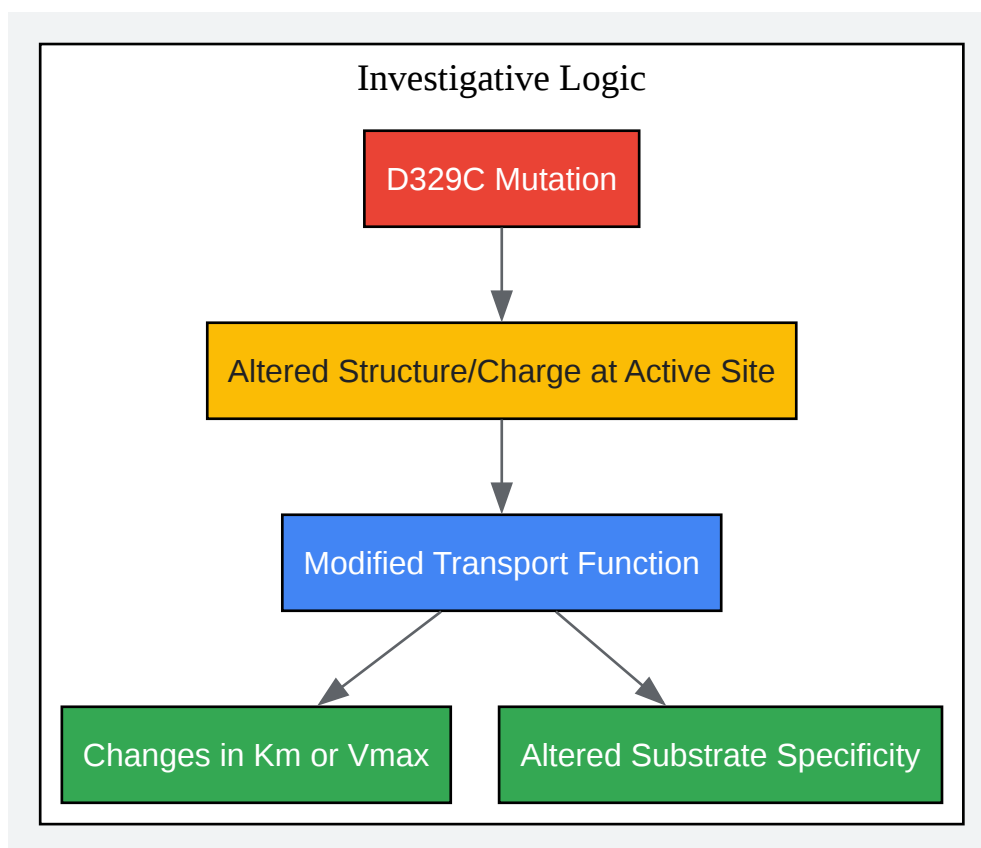
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Caption: Experimental workflow for assessing **D329C** SdcS transporter function.



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Caption: Proposed symport mechanism of the **D329C** SdcS transporter.



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Caption: Logical flow for investigating the impact of the **D329C** mutation.

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